

Technical Guide: Natural Sources and Isolation of 7-Hydroxyflavone-beta-D-glucoside

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Compound of Interest

Compound Name: 7-Hydroxyflavone-beta-D-glucoside

CAS No.: 71802-05-6

Cat. No.: B600478

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Executive Summary

This technical guide provides a comprehensive analysis of **7-Hydroxyflavone-beta-D-glucoside** (CAS: 71802-05-6), a rare 5-deoxyflavonoid glycoside. Unlike common flavones (e.g., Apigenin, Luteolin), this compound lacks the hydroxyl group at the C-5 position, a structural feature that significantly alters its biosynthetic origin, chemical reactivity, and pharmacological profile.

This document is designed for researchers in pharmacognosy and medicinal chemistry. It details the primary botanical reservoirs, specifically *Clerodendrum phlomidis*, outlines the 5-deoxyflavonoid biosynthetic pathway, and provides a self-validating protocol for its extraction and structural elucidation.

Part 1: Chemical Identity and Structural Significance[1]

Molecular Profile[1]

- Systematic Name: 7-(β-D-Glucopyranosyloxy)-4H-1-benzopyran-4-one
- Synonyms: 7-O-β-D-glucopyranosyl-7-hydroxyflavone; Primuletin 7-O-glucoside.

- Aglycone: 7-Hydroxyflavone (Primuletin).
- Molecular Formula: $C_{21}H_{20}O_8$
- Molecular Weight: 400.38 g/mol

Structural Distinction

The absence of the C-5 hydroxyl group is the defining feature. Most naturally occurring flavones (e.g., Apigenin) are 5,7-dihydroxyflavones.

- 5-OH Flavones: Show strong intramolecular hydrogen bonding between C-5 OH and C-4 Carbonyl (chelated).
- 7-Hydroxyflavone (5-deoxy): Lacks this chelation, resulting in distinct UV spectral shifts and higher lipophilicity of the aglycone compared to its 5-OH counterparts.

Table 1: Comparative Chemical Properties

Feature	7-Hydroxyflavone-beta-D-glucoside	Apigenin-7-O-glucoside (Cosmosiin)
A-Ring Substitution	7-OH only (glycosylated)	5,7-diOH (7-glycosylated)
B-Ring Substitution	Unsubstituted	4'-OH
UV Spectrum (MeOH)	Band II absorption is distinct due to lack of 5-OH chelation.	Band II often obscured; Band I dominant.
Biosynthetic Origin	Liquiritigenin (5-deoxy) branch	Naringenin (5-hydroxy) branch

Part 2: Botanical Sources and Biosynthesis

Primary Natural Sources

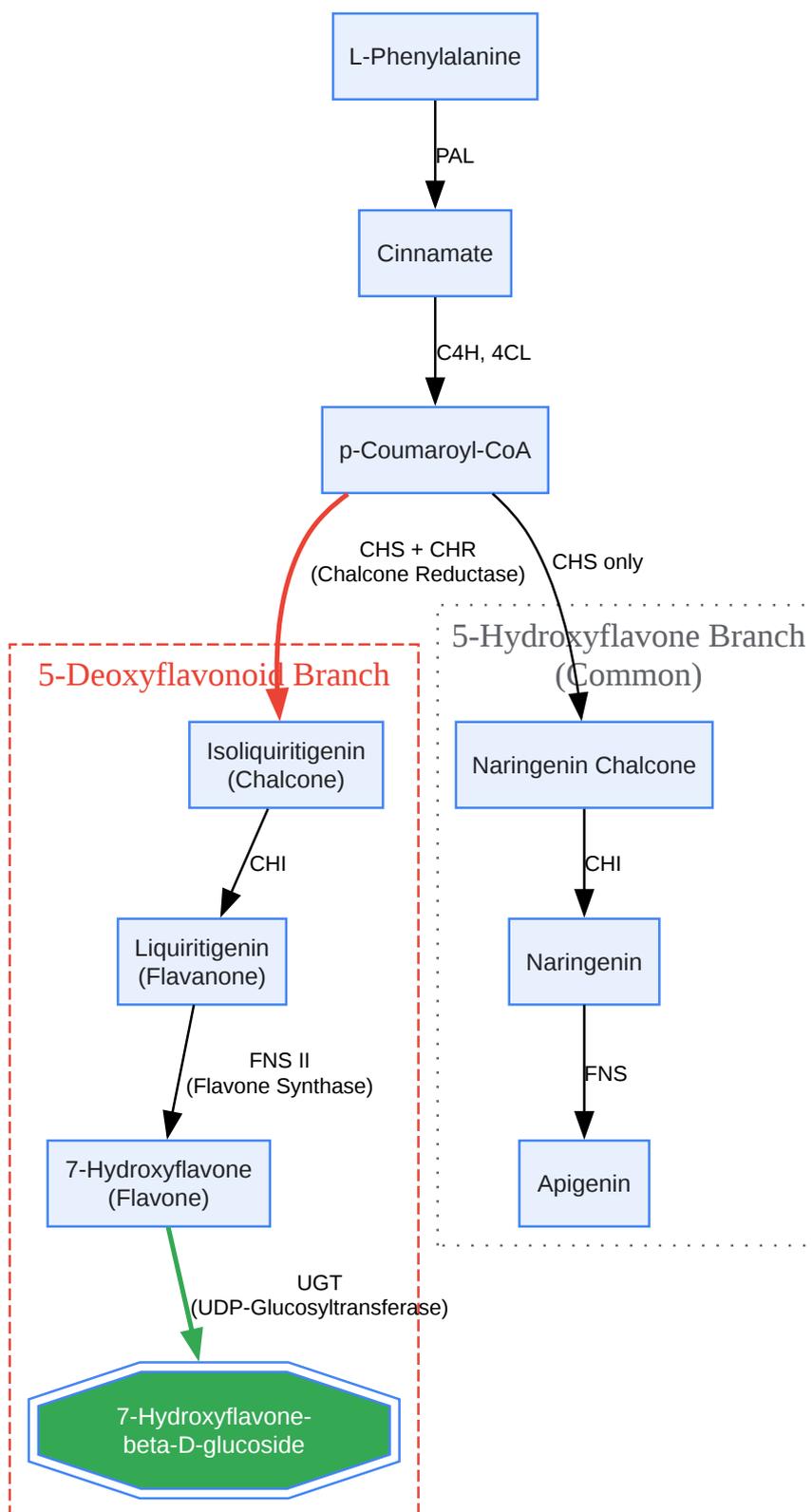
The distribution of 7-hydroxyflavone glycosides is chemotaxonomically significant, appearing predominantly in families capable of 5-deoxyflavonoid synthesis (e.g., Lamiaceae, Fabaceae).

- *Clerodendrum phlomidis* (Lamiaceae/Verbenaceae):

- Relevance: The most authoritative source for the isolation of 7-hydroxyflavone and its glycosides.
- Tissue: Leaves and flowers.
- Co-occurring metabolites: Scutellarein, Pectolinarigenin.
- *Vernonia amygdalina* (Asteraceae):
 - Relevance: Contains 7-hydroxyflavone aglycone; glycosylation is observed in metabolomic profiles.[\[1\]](#)[\[2\]](#)
- *Medicago* & *Trifolium* spp. (Fabaceae):
 - Relevance: Legumes are the primary producers of 5-deoxyflavonoids due to the presence of Chalcone Reductase (CHR). While often rich in isoflavones, they also accumulate 7-hydroxyflavone derivatives.

Biosynthetic Pathway (The 5-Deoxy Branch)

The synthesis diverges from the general flavonoid pathway at the chalcone stage. The enzyme Chalcone Reductase (CHR) acts in concert with Chalcone Synthase (CHS) to reduce the polyketide intermediate, eliminating the oxygen at C-5.



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Caption: Divergence of the 5-deoxyflavonoid pathway facilitated by Chalcone Reductase (CHR), leading to 7-Hydroxyflavone.

Part 3: Isolation and Purification Protocol

Objective: Isolate **7-Hydroxyflavone-beta-D-glucoside** from *Clerodendrum phlomidis* leaves.

Purity Target: >95% (HPLC).

Extraction Workflow

- Pre-treatment: Air-dry leaves in shade (avoid UV degradation). Pulverize to <40 mesh powder.
- Defatting: Extract powder with n-Hexane (Soxhlet, 4h). Discard hexane (removes chlorophyll, waxes).
- Extraction: Extract residue with 80% Methanol (aq) (3x, 24h maceration).
- Concentration: Rotary evaporate at <45°C to obtain crude syrupy extract.

Fractionation (Liquid-Liquid Partition)

Suspend crude extract in H₂O. Partition sequentially:

- Chloroform: Removes aglycones (7-hydroxyflavone) and non-polar impurities.
- Ethyl Acetate: **TARGET FRACTION. 7-Hydroxyflavone-beta-D-glucoside** partitions here due to moderate polarity.
- n-Butanol: Collects highly polar diglycosides.

Chromatographic Purification

Stationary Phase: Polyamide 6 or Sephadex LH-20 (ideal for separating glycosides from sugars).

Protocol:

- Load Ethyl Acetate fraction onto a Polyamide column.

- Elution Gradient: H₂O → MeOH (0% to 100%).
- Monitoring: Check fractions on TLC (Silica Gel 60 F254).
 - Mobile Phase: EtOAc:Formic Acid:Acetic Acid:Water (100:11:11:26).
 - Visualization: UV 254nm (quenching) and UV 365nm (fluorescence).
- Final Polish: Semi-preparative HPLC (C18 column, MeOH:H₂O gradient).



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Caption: Step-by-step fractionation workflow targeting the ethyl acetate phase for monoglycosides.

Part 4: Characterization & Self-Validation

To ensure scientific integrity, the isolated compound must be validated using UV shift reagents and NMR.

UV Shift Reagents (Diagnostic)

This is a critical self-validating step to confirm the 7-OH substitution and lack of 5-OH.

- MeOH Spectrum: Band I (~310-330 nm), Band II (~250 nm).
- + NaOMe (Sodium Methoxide): Bathochromic shift (red shift) of Band II indicates a free 7-OH. Note: Since position 7 is glycosylated, no shift will occur unless the sugar is hydrolyzed. This confirms the glycosidic linkage is at C-7.
- Acid Hydrolysis Check: Hydrolyze a small aliquot (2N HCl, 1h). Re-run UV with NaOMe. If a shift appears after hydrolysis, the glycoside was attached at C-7.

NMR Spectroscopy Data (Expected)

- ^1H NMR (DMSO- d_6):
 - Anomeric Proton (H-1"): Doublet at δ ~5.0-5.1 ppm ($J = 7.0$ - 7.5 Hz), indicating β -configuration.
 - Aglycone Protons:
 - H-5: Doublet ($\sim\delta$ 8.0 ppm).
 - H-6, H-8: Doublets or dd ($\sim\delta$ 6.9-7.2 ppm).
 - Absence of H-3 signal (if flavone) or singlet at H-3 (if flavone). 7-Hydroxyflavone has a singlet at C-3 ($\sim\delta$ 6.7 ppm).
- ^{13}C NMR:
 - C-7: Shifted upfield (\sim 161-163 ppm) compared to aglycone due to glycosylation.
 - Anomeric Carbon: \sim 100.0 ppm.

References

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